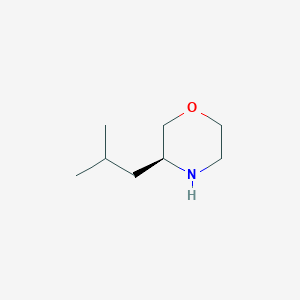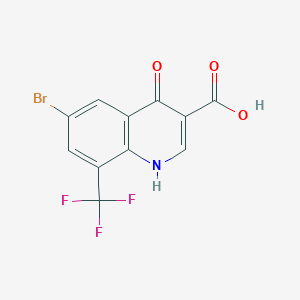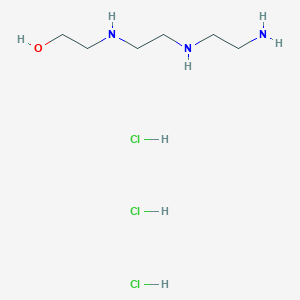
(S)-3-Isobutylmorpholine
Vue d'ensemble
Description
(S)-3-Isobutylmorpholine, also known as SIBM, is an organic compound belonging to the morpholine family of compounds. It is a colorless, water-soluble liquid with a faint odor, and is used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. Due to its unique properties, SIBM has been studied extensively as a possible therapeutic agent, and has been found to possess a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Biosorbent for Wastewater Treatment
A study utilized a lignocellulosic substrate as an effective adsorbent for removing pesticides, including dimetomorph (4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine), from wastewaters. The research demonstrated the potential of this biomaterial for cleaning up polluted waters, showing its efficiency and cost-effectiveness in adsorbing various pesticides (Boudesocque et al., 2008).
Synthesis of Block Copolymers
Another application involves the synthesis of ABA type block copolymers with poly[3(S)-isobutylmorpholine-2,5-dione] (PIBMD) and poly(ethylene oxide) (PEO) blocks. These copolymers were synthesized via ring-opening polymerization and hold potential in material science for their unique properties, such as variable melting temperatures and crystallization behavior (Feng et al., 1999).
Development of Novel Pharmaceutical Compounds
(S)-3-Isobutylmorpholine derivatives have been explored for their potential in pharmaceutical applications. For instance, the study of new psychoactive substances (NPS) included the synthesis and characterization of morpholine analogues, which are vital for understanding their pharmacological profile and potential therapeutic uses (Colestock et al., 2018).
Cancer Research
In cancer research, the role of U1 snRNP, using antisense morpholino oligonucleotides, has been investigated to understand its impact on cancer cell migration and invasion. This study opens up potential avenues for targeting U1 snRNP in cancer therapy (Oh et al., 2020).
Metabolic Profiling in Rheumatoid Arthritis
Metabolomics profiling using nuclear magnetic resonance (1H-NMR) identified metabolic biomarkers like isobutyrate in blood plasma, suggesting potential applications in personalized medicine and treatment optimization for diseases such as rheumatoid arthritis (Murillo-Saich et al., 2021).
Synthesis of Bridged Bicyclic Morpholines
The synthesis of morpholine-based building blocks like 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate has been explored. These compounds are significant in medicinal chemistry for creating new drug candidates with potentially improved properties (Walker et al., 2012).
Analgesic and Anti-inflammatory Properties
Research on S-(+)-3-isobutylgaba and its stereoisomer demonstrated their effectiveness in reducing hyperalgesia and swelling in models of acute arthritis, highlighting their potential therapeutic applications in pain and inflammation management (Houghton et al., 1998).
Nanobubble Technology in Cancer Diagnosis
The use of lipid nanobubbles for ultrasound imaging of prostate cancer showcases the integration of (S)-3-Isobutylmorpholine derivatives in advanced diagnostic technologies (Fan et al., 2016).
Propriétés
IUPAC Name |
(3S)-3-(2-methylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRYZSIQPENMR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650927 | |
| Record name | (3S)-3-(2-Methylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Isobutylmorpholine | |
CAS RN |
77897-22-4 | |
| Record name | (3S)-3-(2-Methylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-(2-methylpropyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-3-Isobutylmorpholine contribute to the synthesis of optically active aldehydes?
A1: (S)-3-Isobutylmorpholine functions as a chiral auxiliary in the synthesis. It reacts with racemic aldehydes, like 3-p-cumenyl-2-methylpropionaldehyde (CPA) and 2-methyl-3-phenylpropionaldehyde (MPA), to form diastereomeric enamines. These diastereomers can be separated, and subsequent hydrolysis allows for the recovery of the aldehyde in an enantioenriched form [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)



![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)
![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)

![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B1384774.png)
![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)
![6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384777.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)
